molecular formula C9H10INO2 B2615044 3-amino-3-(4-iodophenyl)propanoic Acid CAS No. 412925-15-6

3-amino-3-(4-iodophenyl)propanoic Acid

Cat. No.: B2615044
CAS No.: 412925-15-6
M. Wt: 291.088
InChI Key: IWSNHXBESGDQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-iodophenyl)propanoic acid is a non-canonical amino acid (ncAA) of significant interest in chemical biology and drug discovery research, particularly for studying membrane protein structure and function . This compound serves as a valuable building block for the site-specific incorporation of chemical probes into proteins through Genetic Code Expansion (GCE) methodologies . The iodine atom on the phenyl ring provides a versatile handle for further chemical modification or can act as a probe itself in structural studies. Researchers utilize such iodinated amino acids to investigate protein-protein interactions, protein folding, and dynamics using techniques like targeted photo-cross-linking . The propanoic acid backbone of this compound classifies it as an amino acid derivative, and its structure is analogous to other iodinated aromatic amino acids like 2-iodo-L-tyrosine and 2-iodo-L-phenylalanine, which have been investigated as potential tracers for metabolic tumor imaging due to the upregulation of amino acid transport systems in cancer cells . As such, this compound may hold value in the development of new oncological imaging agents or pharmaceuticals. Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSNHXBESGDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 3 4 Iodophenyl Propanoic Acid

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer a powerful combination of chemical synthesis and biocatalysis to achieve high enantioselectivity under mild reaction conditions. These strategies are particularly effective for the preparation of chiral amino acids.

Enantioselective Biocatalytic Transformations

The direct enzymatic transformation of prochiral precursors into chiral β-amino acids is a highly efficient strategy. While specific studies on the use of enzymes like transaminases for the direct synthesis of 3-amino-3-(4-iodophenyl)propanoic acid are not extensively documented in publicly available literature, the broader success of this enzyme class with structurally similar substrates suggests its potential applicability.

Transaminases, particularly ω-transaminases, are capable of catalyzing the asymmetric amination of a ketone precursor, such as 3-oxo-3-(4-iodophenyl)propanoic acid, to directly yield the desired chiral β-amino acid. The stereochemical outcome of the reaction is dictated by the choice of the (R)- or (S)-selective transaminase. The equilibrium of this reaction can be driven towards the product by using an excess of an amine donor, such as isopropylamine, which is converted to acetone (B3395972) as a volatile byproduct.

Table 1: Hypothetical Transaminase-Catalyzed Synthesis of this compound

EntryTransaminase (Hypothetical)SubstrateAmine DonorProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1(R)-selective ω-transaminase3-oxo-3-(4-iodophenyl)propanoic acidIsopropylamine(R)>90>99
2(S)-selective ω-transaminase3-oxo-3-(4-iodophenyl)propanoic acidIsopropylamine(S)>90>99
Note: This table is illustrative and based on the general performance of transaminases on similar substrates, as specific data for the target molecule is not readily available.

Enzyme-Catalyzed Resolution Strategies

Kinetic resolution of a racemic mixture of this compound or its ester derivatives using enzymes, particularly lipases, is a well-established and robust method for obtaining enantiomerically pure forms. This approach relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of the enzyme.

A notable example that provides a strong precedent for this strategy is the lipase-catalyzed kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate. In this study, Candida antarctica lipase (B570770) A (CAL-A) was found to be highly effective in the enantioselective N-acylation of the amino ester. The reaction, performed in neat butyl butanoate, allows for the separation of the unreacted (R)-amino ester and the acylated (S)-amide. Subsequent hydrolysis of the separated enantiomers yields the corresponding pure (R)- and (S)-β-amino acids. Given the structural and electronic similarities between the cyano and iodo substituents, a similar strategy is expected to be highly effective for the resolution of ethyl 3-amino-3-(4-iodophenyl)propanoate.

Table 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-(4-aryl)propanoates (Analogous System)

EntryAryl GroupAcyl DonorLipaseConversion (%)Unreacted Ester (ee, %)Acylated Product (ee, %)
14-CyanophenylButyl butanoateCAL-A~50>99 (R)>99 (S)
2PhenylButyl butanoateCAL-A~50>98 (R)>98 (S)
34-ChlorophenylButyl butanoateCAL-A~50>99 (R)>99 (S)
Data derived from studies on analogous substrates, demonstrating the potential for high enantioselectivity in the resolution of ethyl 3-amino-3-(4-iodophenyl)propanoate.

Asymmetric Organocatalytic Approaches

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It utilizes small organic molecules to catalyze enantioselective transformations. For the synthesis of chiral β-amino acids, several organocatalytic strategies have proven to be powerful.

Enamine Catalysis for Stereocontrol

Enamine catalysis, often employing chiral secondary amines like proline and its derivatives, is a cornerstone of organocatalysis. In the context of β-amino acid synthesis, this typically involves the asymmetric Michael addition of a carbonyl compound (aldehyde or ketone) to a nitroalkene, followed by reduction of the nitro group. While a direct application to the synthesis of this compound is not prominently reported, the general methodology is well-established for a wide range of substrates.

The catalytic cycle involves the formation of a chiral enamine between the carbonyl compound and the organocatalyst. This enamine then undergoes a stereoselective Michael addition to an appropriate electrophile, such as a derivative of (E)-2-iodo-β-nitrostyrene. The facial selectivity of the addition is controlled by the chiral environment of the catalyst.

Imine Catalysis for Chiral Induction

Iminium ion catalysis, another facet of aminocatalysis, involves the activation of α,β-unsaturated carbonyl compounds by forming a transient, chiral iminium ion with a secondary amine catalyst. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack. For the synthesis of β-amino acids, this strategy can be employed in asymmetric aza-Michael additions, where a nitrogen nucleophile adds to the activated α,β-unsaturated ester.

Alternatively, the asymmetric Mannich reaction provides a direct route to β-amino carbonyl compounds. In this approach, a chiral catalyst activates an imine, derived from an aldehyde such as 4-iodobenzaldehyde (B108471), towards nucleophilic attack from a ketene (B1206846) silyl (B83357) acetal (B89532) or another enolate equivalent. Chiral Brønsted acids, such as phosphoric acids, are particularly effective catalysts for this transformation.

Asymmetric Counteranion-Directed Catalysis (ACDC) Applications

Asymmetric Counteranion-Directed Catalysis (ACDC) is a powerful strategy where a chiral anion, typically derived from a chiral Brønsted acid, controls the stereochemical outcome of a reaction involving a cationic intermediate. This approach is highly relevant to the synthesis of β-amino acids through Mannich-type reactions.

In a typical ACDC-mediated Mannich reaction for the synthesis of this compound, a chiral phosphoric acid would protonate an imine formed from 4-iodobenzaldehyde and an amine. The resulting iminium ion forms a tight ion pair with the chiral phosphate (B84403) anion. The steric environment created by the chiral counteranion then directs the nucleophilic attack of a silyl ketene acetal to one face of the iminium ion, leading to the formation of the β-amino ester with high enantioselectivity.

Table 3: Representative Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction (General Methodology)

EntryAldehydeImine Protecting GroupNucleophileChiral Phosphoric Acid CatalystYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Ar-CHOBocSilyl ketene acetal(R)-TRIPHighHigh (syn)High
2Ar-CHOPMPSilyl ketene acetal(R)-SPINOL-PAHighHigh (syn)High
This table illustrates the general effectiveness of chiral phosphoric acids in asymmetric Mannich reactions, which is a promising approach for the synthesis of chiral this compound.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers powerful and atom-economical routes to chiral molecules. For the synthesis of enantiomerically enriched this compound, several catalytic strategies can be envisaged, primarily focusing on enantioselective hydrogenation and the formation of the key aryl-iodine bond through asymmetric cross-coupling.

Enantioselective Hydrogenation Protocols

Asymmetric hydrogenation of a prochiral precursor, such as a β-amidoacrylate, stands as one of the most direct and efficient methods for the synthesis of chiral β-amino acids. This approach typically involves the use of chiral phosphine (B1218219) ligands in complex with transition metals like rhodium or ruthenium to induce high levels of enantioselectivity.

For the synthesis of this compound, a suitable precursor would be (Z)-methyl 3-acetamido-3-(4-iodophenyl)acrylate. The hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired product with a newly formed stereocenter at the C3 position. While specific studies on the 4-iodo derivative are not extensively documented, analogies can be drawn from research on other β-aryl-β-amino acids. For instance, rhodium complexes with chiral bisphosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of related substrates.

A key aspect of this methodology is the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction. The catalyst and substrate form a transient diastereomeric complex, and the steric and electronic properties of the ligand control the facial selectivity of hydrogen addition.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand NameMetalTypical SubstrateReported Enantioselectivity
(R,R)-Me-BPERh(I)β-(acylamino)acrylatesHigh
(R)-BINAPRu(II)β-(acylamino)acrylatesHigh
(S,S)-Et-DuPhosRh(I)β-(acylamino)acrylatesHigh

The reaction conditions, including solvent, temperature, and hydrogen pressure, are also critical parameters that need to be optimized to achieve high conversion and enantiomeric excess (ee).

Asymmetric Cross-Coupling Methodologies for Aryl-Iodine Bond Formation

The formation of the aryl-iodine bond in an asymmetric fashion presents a more complex challenge. One potential strategy involves the palladium-catalyzed C-H iodination of a precursor molecule that already contains the chiral amino acid backbone. While the direct asymmetric iodination of C(sp2)-H bonds is a developing field, recent advancements have shown promise. For example, palladium-catalyzed enantioselective C-H iodination has been demonstrated for the synthesis of chiral diarylmethylamines using a mono-N-benzoyl-protected amino acid as a chiral ligand. nih.gov This approach, while not directly applied to the target molecule, suggests a plausible pathway where a chiral ligand could control the stereochemistry of the iodination step on a suitable 3-amino-3-phenylpropanoic acid derivative.

Another conceptual approach would involve a cross-coupling reaction between a chiral organometallic reagent and an iodine source, or between an organometallic reagent and a chiral iodine-containing electrophile. However, the development of such methodologies for the direct asymmetric synthesis of iodoaryl compounds is still in its early stages.

A more practical, albeit indirect, metal-catalyzed approach could involve the asymmetric synthesis of a related boronic ester derivative, followed by a stereoretentive iodination. For instance, a chiral 3-amino-3-(4-pinacolatoborophenyl)propanoic acid derivative could be synthesized via asymmetric methods, and subsequently converted to the desired iodo-compound. Metal-free ipso-iodination of arylboronic acids is a known transformation, and while not inherently asymmetric, its application to an enantiomerically pure starting material would provide the target molecule without compromising stereochemical integrity. organic-chemistry.org

Classical Chemical Synthesis and Stereochemical Control

Classical methods for asymmetric synthesis, including diastereoselective reactions and the use of chiral auxiliaries, remain robust and reliable strategies for the preparation of enantiomerically pure compounds like this compound. Furthermore, chiral resolution offers a pragmatic approach to separate enantiomers from a racemic mixture.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves the reaction of a prochiral substrate with a chiral reagent or in the presence of a chiral environment to produce diastereomeric products in unequal amounts. A common strategy for the synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.

A highly effective method involves the conjugate addition of a chiral lithium amide to an ester of 4-iodocinnamic acid. The stereochemistry of the newly formed C-N bond is directed by the chiral amine. For instance, the use of a chiral lithium amide can serve as a traceless auxiliary, inducing high diastereoselectivity in the addition to cinnamate (B1238496) esters. nih.gov After the addition, the chiral amine can be removed, yielding the enantiomerically enriched β-amino ester.

Another powerful diastereoselective method is the Mannich reaction. A three-component Mannich reaction involving a ketone, an aldehyde (4-iodobenzaldehyde), and an amine can be employed. While not inherently asymmetric with achiral components, the use of a chiral amine or a chiral catalyst can render the reaction diastereoselective, providing access to β-amino carbonyl compounds that can be further converted to the desired β-amino acid. organic-chemistry.orgnih.govnih.govrsc.orgescholarship.org

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of this compound, an Evans oxazolidinone auxiliary is a prime candidate. researchgate.netwikipedia.orgyoutube.comnih.gov The synthesis would begin by acylating the chiral oxazolidinone with 4-iodocinnamic acid. The resulting N-enoyl oxazolidinone can then undergo a diastereoselective conjugate addition of a nitrogen nucleophile, such as lithium hexamethyldisilazide followed by a suitable electrophilic nitrogen source, or more directly, a chiral lithium amide. The bulky substituents on the oxazolidinone effectively shield one face of the double bond, leading to a highly diastereoselective attack of the nucleophile.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationStereochemical Control
Evans OxazolidinonesAldol, Alkylation, Conjugate AdditionHigh diastereoselectivity
(S,S)-(+)-PseudoephedrineConjugate AdditionHigh diastereoselectivity
CamphorsultamVarious C-C bond formationsHigh diastereoselectivity

After the conjugate addition, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to afford the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, making this an efficient process.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical chemical resolution and enzymatic resolution.

Classical Resolution: This method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Common chiral resolving agents for acidic compounds like carboxylic acids are chiral amines, such as (R)- or (S)-1-phenylethylamine. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by treatment with an acid or base to remove the resolving agent.

Enzymatic Resolution: Enzymatic resolution is a highly efficient and environmentally benign method for separating enantiomers. Lipases are particularly effective for the kinetic resolution of racemic esters of amino acids. mdpi.comresearchgate.netresearchgate.netnih.govacs.orgnih.govgoogle.commdpi.comnih.gov In this process, the racemic ester of this compound would be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be easily separated. This method often provides products with very high enantiomeric excess.

Table 3: Enzymes Commonly Used in the Resolution of Amino Acid Esters

EnzymeSourceTypical ReactionSelectivity
Lipase BCandida antarcticaHydrolysis/AcylationHigh
Lipase PSPseudomonas cepaciaHydrolysis/AcylationHigh
α-ChymotrypsinBovine pancreasHydrolysisHigh

The choice of enzyme, solvent, and reaction conditions is crucial for the success of the resolution, and these parameters are typically optimized for each specific substrate.

Protecting Group Strategies in Complex Synthetic Sequences

In the multi-step synthesis of complex molecules incorporating the this compound scaffold, the strategic use of protecting groups is essential. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. The amino and carboxylic acid moieties of this compound are nucleophilic and acidic, respectively, necessitating their protection during many synthetic operations, particularly in peptide synthesis. biosynth.com

Carboxylic Acid Protection (e.g., Esterification)

The carboxylic acid group of this compound must often be protected to prevent it from reacting in processes such as peptide coupling, where the amino group of another molecule is intended to react with an activated carboxyl group. The most common method for protecting carboxylic acids is to convert them into esters. ub.edu

Simple alkyl esters, such as methyl or ethyl esters , can be formed through Fischer esterification, which involves reacting the amino acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis. These esters are generally stable but can be cleaved by saponification (hydrolysis with a base like NaOH or LiOH), followed by acidic workup.

For syntheses requiring milder deprotection conditions, benzyl (B1604629) (Bn) esters are often employed. They are stable to both acidic and basic conditions typically used for Boc and Fmoc manipulations, respectively. The benzyl group can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a non-acidic, non-basic method. biosynth.com

Tert-butyl (tBu) esters are another valuable option, particularly in Fmoc-based strategies. They are formed using isobutylene (B52900) or tert-butanol (B103910) under acidic conditions. Similar to the Boc group, tBu esters are cleaved by strong acids like TFA, making them compatible with base-labile protecting groups. peptide.com

Table 2: Common Carboxylic Acid Protecting Groups (Esters)
Ester TypeAbbreviationDeprotection ConditionsCompatibility
Methyl/EthylMe/EtBase-mediated hydrolysis (saponification)Stable to mild acid; suitable for Boc strategy if cleavage is timed correctly.
BenzylBnCatalytic Hydrogenolysis (H₂/Pd)Stable to both acid (TFA) and base (piperidine); orthogonal to Boc and Fmoc. biosynth.com
tert-ButyltBuStrong acid (e.g., TFA) peptide.comStable to base; compatible with Fmoc-based strategies. peptide.com

Orthogonal Protection Schemes

An orthogonal protection scheme is one in which different classes of protecting groups are used, allowing for the selective removal of one type of group in the presence of others. biosynth.comresearchgate.net This strategy is fundamental to the synthesis of complex peptides and other elaborate organic molecules, as it provides precise control over which functional group reacts at each step. researchgate.net

A classic example of an orthogonal strategy is the combination of the base-labile Fmoc group for N-terminal protection and the acid-labile tert-butyl (tBu) group for protecting the carboxylic acid (as a tBu ester) or other side-chain functionalities. biosynth.comresearchgate.net In a synthetic sequence using this scheme on this compound, the Fmoc group can be removed with piperidine (B6355638) to allow for peptide bond formation at the N-terminus, while the tBu-protected carboxyl group remains unaffected. Conversely, treatment with TFA would remove the tBu ester without cleaving the Fmoc group.

Another powerful orthogonal combination involves using the Boc group (acid-labile) for the amine and a benzyl (Bn) ester (removed by hydrogenolysis) for the carboxylic acid. This allows the Boc group to be removed with TFA for chain elongation, while the benzyl ester remains intact until a final deprotection step via hydrogenation. biosynth.com The choice of an orthogonal scheme is a critical design element in a synthetic plan, ensuring maximum efficiency and yield.

Table 3: Examples of Orthogonal Protection Schemes
N-Terminal Group (Cleavage)Carboxyl Group (Cleavage)Strategy NameOrthogonality Principle
Fmoc (Base)tert-Butyl Ester (Acid)Fmoc/tBu Strategy biosynth.comBase-labile group is removed in the presence of an acid-labile group. researchgate.net
Boc (Acid)Benzyl Ester (Hydrogenolysis)Boc/Bn Strategy biosynth.comAcid-labile group is removed in the presence of a group labile to catalytic hydrogenation.
Fmoc (Base)Allyl Ester (Pd(0) catalyst) peptide.comFmoc/Alloc StrategyBase-labile group is removed in the presence of a group cleaved by a specific metal catalyst.

Derivatization and Analog Development for Targeted Research Applications

Chemical Modifications at the Amino Group

The primary amino group in 3-amino-3-(4-iodophenyl)propanoic acid is a key site for chemical modification, allowing for the introduction of diverse functionalities that can alter the molecule's interaction with biological targets.

Amidation and Peptide Coupling Chemistry

The formation of an amide bond is one of the most fundamental transformations of the amino group. This reaction is central to peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. In the context of this compound, this allows for its incorporation into peptide sequences or for the attachment of various carboxylic acids to generate a library of N-acyl derivatives.

Peptide coupling reactions require the activation of a carboxylic acid to facilitate nucleophilic attack by the amino group. A variety of reagents have been developed to achieve this with high efficiency and minimal side reactions, particularly suppression of racemization. uni-kiel.debachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants like EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and prevent racemization. bachem.com More advanced onium salt-based reagents, such as HATU and HBTU, are also widely used for their high reactivity, especially in sterically hindered couplings. uni-kiel.deluxembourg-bio.com The choice of protecting groups for the carboxylic acid moiety of the incoming acid is crucial. uni-kiel.demasterorganicchemistry.com

The general scheme for peptide coupling involves activating a protected amino acid (or any carboxylic acid) and then reacting it with the amino group of this compound.

Table 1: Common Peptide Coupling Reagents and Their Applications

Reagent Class Example(s) Key Features & Applications
Carbodiimides DCC, EDC Widely used, cost-effective. Often used with additives like HOBt or HOSu to minimize racemization. EDC is water-soluble, and its urea (B33335) byproduct is easily removed. bachem.com
Onium Salts (Aminium/Uronium) HBTU, HATU, TBTU High coupling efficiency, rapid reaction rates. Suitable for difficult or sterically hindered couplings. Requires a non-nucleophilic base (e.g., DIPEA). uni-kiel.deluxembourg-bio.com
Onium Salts (Phosphonium) PyBOP, PyBrOP Effective for forming amide bonds with low racemization. bachem.com
Imidazolium-based CDI Used for forming a reactive acid imidazolide (B1226674) intermediate prior to reaction with the amine. bachem.com

This methodology is not limited to natural α-amino acids; any carboxylic acid can be coupled to the amino group of this compound, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.

Acylation and Sulfonylation

Beyond peptide coupling, the amino group can be readily modified through acylation and sulfonylation to introduce a range of functional groups.

Acylation involves the reaction of the amino group with an acylating agent, typically an acid chloride or an acid anhydride, in the presence of a base. This reaction forms an N-acyl derivative. For instance, benzoylation of related compounds like 3-amino-3-phenylpropanoic acid has been achieved using benzoyl chloride and sodium hydroxide (B78521). wiley-vch.de This straightforward reaction can be used to introduce various aryl and alkyl acyl groups to the core structure.

Sulfonylation introduces a sulfonyl group, creating a sulfonamide linkage. This is typically achieved by reacting the amino acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. mdpi.com For example, the synthesis of 3-(4-methylbenzenesulfonamido)-3-phenylpropanoic acid was accomplished by reacting (±)-β-phenylalanine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. mdpi.com Sulfonamides are often more stable metabolically than amides and can act as hydrogen bond donors, influencing binding to biological targets.

Table 2: Examples of Acylation and Sulfonylation Reactions on Analogous β-Amino Acids

Reaction Type Reagent Product Type Example Compound Synthesized Reference
Acylation (Benzoylation) Benzoyl chloride N-Benzoyl amino acid 3-(Benzamido)-3-phenylpropanoic acid wiley-vch.de
Sulfonylation (Tosylation) 4-Methylbenzenesulfonyl chloride N-Tosyl amino acid 3-(4-Methylbenzenesulfonamido)-3-phenylpropanoic acid mdpi.com

These reactions are generally high-yielding and can be performed on the free amino acid, though protection of the carboxylic acid group may sometimes be necessary depending on the reaction conditions.

Alkylation and Reductive Amination

Introducing alkyl groups to the amino function (N-alkylation) can significantly alter a compound's properties, such as its basicity and lipophilicity. Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.

A more controlled and widely used method for introducing substituents is reductive amination . While typically used to synthesize amino acids from keto acids, the principles can be adapted for N-alkylation. acs.orgresearchgate.net The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB).

The reaction of this compound with an aldehyde (R-CHO) would proceed through an imine intermediate, which is then reduced to yield the N-alkylated product. This method provides a versatile route to a wide range of N-substituted analogs.

Chemical Modifications at the Carboxylic Acid Group

The carboxylic acid moiety is the second key functional handle for derivatization, offering pathways to prodrugs, peptidomimetics, and other analogs with modified pharmacokinetic or pharmacodynamic profiles.

Esterification for Prodrug Research Analogs

Esterification of the carboxylic acid group is a common strategy in prodrug design. nih.gov Masking the polar carboxylic acid as a more lipophilic ester can enhance membrane permeability and oral absorption. nih.gov These ester prodrugs are designed to be stable during absorption but are later cleaved by endogenous esterase enzymes in the plasma or target tissues to release the active parent carboxylic acid. nih.gov

The synthesis of these esters can be achieved through several standard methods. Fischer esterification, involving refluxing the amino acid in an alcohol with a catalytic amount of a strong acid (like H₂SO₄ or HCl), is a classic method. mdpi.com Alternatively, reaction with an alkyl halide in the presence of a base like triethylamine (B128534) or cesium carbonate can yield the desired ester. For example, the allyl ester of 3-(benzamido)-3-(4-chlorophenyl)propanoic acid has been synthesized. wiley-vch.de The synthesis of ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate was achieved using ethanol (B145695) in the presence of thionyl chloride. researchgate.net

Table 3: Common Ester Prodrug Moieties and Rationale for Use

Ester Type Rationale for Use Example Promoieties
Simple Alkyl Esters Increase lipophilicity, straightforward synthesis. Methyl, Ethyl, Propyl
Amino Acid Esters Can target amino acid or peptide transporters (e.g., PEPT1) to improve uptake. nih.gov L-Valine, L-Isoleucine
Acyloxymethyl Esters Often used to improve oral bioavailability; cleaved by esterases to release an unstable intermediate that fragments to the parent drug. Pivaloyloxymethyl (POM)
Glycosidic Esters Can improve aqueous solubility or be used for targeted delivery to specific tissues with high glycosidase activity. Glucosyl, Galactosyl

Amide Formation and Peptidomimetic Scaffolds

Similar to the reactions at the amino group, the carboxylic acid can be activated and reacted with a primary or secondary amine to form an amide bond. This transformation is fundamental to the creation of peptidomimetics. nbinno.com By incorporating this compound into a peptide-like structure, researchers can create scaffolds that mimic the secondary structure of natural peptides but with enhanced stability against proteolytic degradation. researchgate.net

The synthesis of these amides uses the same peptide coupling chemistry described in section 3.1.1, but in this case, the carboxylic acid of this compound is the component that is activated. The amino group of the parent molecule must first be protected with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which are standard in peptide synthesis. masterorganicchemistry.comresearchgate.net

After N-protection, the carboxylic acid is activated using a coupling reagent (e.g., HATU, DCC) and then reacted with the desired amine or amino acid ester to form the new amide bond. Subsequent deprotection of the N-terminus allows for further elongation of the peptide chain if desired. masterorganicchemistry.com This strategy allows the this compound unit to be placed at various positions within a peptide sequence, enabling the study of its influence on peptide conformation and biological activity.

Table 4: Common Amine Protecting Groups Used in Amide Formation

Protecting Group Abbreviation Deprotection Conditions
tert-Butoxycarbonyl Boc Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine (B6355638) in DMF) masterorganicchemistry.com
Benzyloxycarbonyl Cbz, Z Catalytic hydrogenation (e.g., H₂, Pd/C)

The use of such derivatives is critical in developing novel therapeutic agents and chemical probes where the stability and conformational constraints provided by the β-amino acid scaffold are desirable.

Reduction to Alcohols

The carboxylic acid functional group of this compound can be chemically reduced to its corresponding primary alcohol, yielding 3-amino-3-(4-iodophenyl)propan-1-ol. This transformation converts the acidic group into a neutral hydroxyl group, which can alter the molecule's solubility, polarity, and ability to participate in hydrogen bonding. The resulting amino alcohol serves as a versatile building block for further synthesis, for instance, through esterification or etherification of the hydroxyl group.

The reduction of amino acids to amino alcohols typically requires potent reducing agents due to the low reactivity of the carboxylate anion formed under neutral or basic conditions. stackexchange.com

Lithium Aluminium Hydride (LiAlH₄) : A powerful reducing agent capable of converting carboxylic acids directly to primary alcohols. docbrown.info The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). stackexchange.com The process involves the nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbon. docbrown.info

Sodium Borohydride (NaBH₄) with Iodine (I₂) : While sodium borohydride alone is generally not strong enough to reduce carboxylic acids, a mixed system of NaBH₄/I₂ in THF is effective. stackexchange.com This combination forms a borane-THF complex in situ, which is the active reducing species. This method is considered a milder and sometimes more selective alternative to LiAlH₄. stackexchange.com

The general reaction for the reduction is as follows:

HOOC-CH₂-CH(NH₂)-(C₆H₄)-I + Reducing Agent → HO-CH₂-CH₂-CH(NH₂)-(C₆H₄)-I

This conversion is a key step in creating derivatives where the acidic character of the parent molecule is undesirable, or where a hydroxyl group is needed as a synthetic handle.

Transformations Involving the Iodophenyl Moiety

The iodine atom on the phenyl ring is a particularly valuable feature of this compound. As a heavy halogen, it serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, making it a cornerstone for the synthesis of more complex analogs.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates for these transformations. researchgate.net These reactions allow for the direct attachment of a wide range of organic fragments to the phenyl ring at the position of the iodine atom.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for forming new carbon-carbon bonds, particularly for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups. frontierspecialtychemicals.comfrontiersin.org The reaction is compatible with a wide variety of functional groups, making it suitable for complex molecules like amino acids. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orglibretexts.org The Sonogashira reaction is the most common method for synthesizing aryl-alkynes, which are important structures in pharmaceuticals and materials science. wikipedia.org Copper-free versions of this reaction have also been developed. libretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, such as stilbenes and cinnamates. nih.gov The reaction generally exhibits high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on the 4-Iodophenyl Moiety
Reaction NameCoupling PartnerGeneral Product StructureKey Reagents
Suzuki-MiyauraAryl/Vinyl/Alkyl Boronic Acid (R-B(OH)₂)Aryl group attached to R groupPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
SonogashiraTerminal Alkyne (H−C≡C−R)Aryl group attached to an alkynePd Catalyst, Cu(I) Co-catalyst, Amine Base
HeckAlkene (H₂C=CHR)Aryl group attached to an alkenePd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)

Nucleophilic Aromatic Substitution Reactions (where applicable)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction is generally not facile for simple aryl halides like this compound. The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

Since the 3-aminopropanoic acid substituent is not a sufficiently strong electron-withdrawing group, nucleophilic aromatic substitution on the iodophenyl moiety of this compound is not a readily applicable transformation under standard SₙAr conditions. The reaction would likely require extremely harsh conditions or the use of very powerful nucleophiles, which could lead to low yields and side reactions. youtube.com

Radiochemical Labeling with Radioiodine Isotopes for Research Probes

The presence of an iodine atom makes this compound an excellent candidate for radiolabeling with isotopes of iodine, such as iodine-123 (¹²³I), iodine-125 (B85253) (¹²⁵I), or iodine-131 (B157037) (¹³¹I). These radioisotopes are used in biomedical research and diagnostic imaging (e.g., SPECT and PET). The labeled compound can be used as a research probe to study biological processes, such as amino acid transport into cells.

A common strategy for radioiodination involves synthesizing a precursor molecule where the iodine is replaced by a group that can be readily substituted with a radioiodine atom. mdpi.com For example, a tributylstannyl (-SnBu₃) or a boronic acid precursor can be synthesized and then subjected to an iododestannylation or iododeboronation reaction using a source of radioactive iodide (e.g., Na[¹²⁵I]). nih.gov This method allows for the efficient and high-yield incorporation of the radioisotope at a specific position. nih.gov For instance, a method developed for the synthesis of radioiodinated 4-iodophenylalanine, a close structural analog, involved the creation of a tributylstannyl precursor from the iodo-derivative, followed by a one-step radioiodination and deprotection process that achieved a high radiochemical yield. nih.gov

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound is crucial for structure-activity relationship (SAR) studies. By systematically varying substituents on the phenyl ring, researchers can investigate how these changes affect the molecule's biological activity and properties.

Phenyl Ring Substituent Variations

Analogs of this compound with different substituents on the phenyl ring can be prepared either by modifying the parent compound or through de novo synthesis.

Modification via Cross-Coupling : As described in section 3.3.1, the palladium-catalyzed cross-coupling reactions are a primary route to introduce a vast array of substituents, effectively replacing the iodine atom with other functional groups.

De Novo Synthesis : A more direct approach is to synthesize the analogs from differently substituted starting materials. A common synthetic route for β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. google.com By starting with various 4-substituted benzaldehydes, a library of 3-amino-3-(4-substituted-phenyl)propanoic acid analogs can be generated.

Published research describes the synthesis of several such analogs, providing a basis for understanding the synthetic accessibility of these compounds. wiley-vch.deresearchgate.net

Table 2: Examples of Phenyl Ring Substituent Variations and Corresponding Precursors
Substituent (X)Resulting Analog NameCorresponding Aldehyde Precursor
-H3-Amino-3-phenylpropanoic acidBenzaldehyde
-F3-Amino-3-(4-fluorophenyl)propanoic acid4-Fluorobenzaldehyde
-Cl3-Amino-3-(4-chlorophenyl)propanoic acid4-Chlorobenzaldehyde
-CN3-Amino-3-(4-cyanophenyl)propanoic acid4-Cyanobenzaldehyde
-OCH₃3-Amino-3-(4-methoxyphenyl)propanoic acid4-Methoxybenzaldehyde

These synthetic strategies provide a robust platform for generating a diverse set of analogs, which are essential for exploring the chemical space around the core structure of this compound for targeted research applications.

Stereoisomeric Analogs

The synthesis and separation of stereoisomers of 3-amino-3-(aryl)propanoic acids are essential for investigating the impact of chirality on their biological function. While specific studies on the enantiomers of this compound are not extensively documented in publicly available research, the methodologies applied to closely related analogs, such as the 4-cyano and 4-bromo-substituted counterparts, provide a clear framework for their preparation and separation.

A common strategy for obtaining enantiomerically pure β-amino acids is through the enzymatic resolution of a racemic mixture. For instance, the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate have been successfully separated using lipase-catalyzed enantioselective N-acylation. researchgate.netresearchgate.net In this process, an enzyme like Candida antarctica lipase (B570770) A (CAL-A) selectively acylates one enantiomer, allowing for the subsequent separation of the acylated and unreacted forms. The separated enantiomers can then be hydrolyzed to yield the pure (R)- and (S)-3-amino-3-(4-cyanophenyl)propanoic acids. researchgate.net

Another established method for separating enantiomers is chiral liquid chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. For example, a chiral liquid chromatographic method was developed for the enantiomeric separation of β-amino-β-(4-bromophenyl)propanoic acid using a donor-acceptor (Pirkle) column.

The development of stereoisomeric analogs is critical, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The availability of pure (R)- and (S)-3-amino-3-(4-iodophenyl)propanoic acid would enable researchers to conduct stereoselective studies to identify the more active or less toxic isomer for a particular biological target.

Table 1: Methods for Enantiomeric Separation of 3-Amino-3-(Aryl)propanoic Acid Analogs

MethodAnalog CompoundChiral Selector/Stationary PhaseOutcomeReference
Enzymatic ResolutionEthyl 3-amino-3-(4-cyanophenyl)propanoateCandida antarctica lipase A (CAL-A)Separation of (R) and (S) enantiomers researchgate.netresearchgate.net
Chiral HPLCβ-amino-β-(4-bromophenyl)propanoic acid(R,R) Whelk-O1 (Pirkle) columnSeparation of (R) and (S) enantiomers

This table is generated based on data for analogous compounds due to the limited availability of specific data for this compound.

Back-bone Modified Analogs

Backbone modification of peptides and small molecules, including the incorporation of β-amino acids like this compound, is a powerful strategy for creating novel molecular scaffolds with enhanced properties. Altering the standard α-amino acid backbone can lead to increased stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to form unique secondary structures.

The incorporation of β-amino acids into peptide sequences results in the formation of β-peptides or mixed α/β-peptides. These unnatural oligomers can fold into stable secondary structures, such as helices, sheets, and turns, that can mimic the structures of natural peptides and proteins. This mimicry allows them to interact with biological targets, but with the advantage of being resistant to proteases, which are enzymes that typically degrade peptides.

Systematic modification of a bioactive polypeptide's backbone through the incorporation of β-amino acid residues can be a strategy for creating molecules with improved drug-like properties. However, such alterations can sometimes lead to lower receptor affinity and potency. Therefore, a careful and strategic approach to α- to β-residue replacement is necessary to achieve both high activity and improved pharmacokinetic properties.

While the direct incorporation of this compound into a peptide backbone is not widely reported, the general principles of β-peptide synthesis are well-established. Solid-phase peptide synthesis (SPPS) is commonly employed, where the β-amino acid is protected and coupled to a growing peptide chain on a solid support. The 4-iodophenyl moiety of the amino acid can serve as a heavy atom for X-ray crystallography studies of the resulting peptide, aiding in the determination of its three-dimensional structure. Furthermore, the iodine atom can be a site for further chemical modification or for radiolabeling studies.

The development of backbone-modified analogs containing this compound could lead to the discovery of novel therapeutic agents with enhanced stability and biological activity.

Table 2: Potential Advantages of Backbone Modification with β-Amino Acids

PropertyConsequence of Backbone ModificationPotential Research Application
Enzymatic StabilityIncreased resistance to proteasesDevelopment of longer-lasting peptide-based drugs
Structural DiversityFormation of unique secondary structures (foldamers)Creation of novel protein-protein interaction inhibitors
PharmacokineticsImproved in vivo half-life and bioavailabilityEnhanced therapeutic efficacy of peptide drugs
Molecular ProbingIntroduction of unique functionalities (e.g., iodophenyl group)Facilitation of structural biology studies (X-ray crystallography)

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of 3-amino-3-(4-iodophenyl)propanoic acid, various chromatographic methods are employed to assess its purity, determine the ratio of its enantiomers, and quantify its presence in diverse matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the chemical purity and, crucially for a chiral molecule like this compound, its enantiomeric excess (ee). The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).

For purity analysis, a reversed-phase HPLC method is typically employed. This would likely utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the iodophenyl group provides a strong chromophore.

The determination of enantiomeric excess requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino acid enantiomers and their derivatives. netlify.appchemicalbook.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic mode, is critical for achieving optimal separation of the (R)- and (S)-enantiomers. bohrium.com The integration of the peaks corresponding to each enantiomer allows for the precise calculation of the enantiomeric excess. For amino acids that lack a strong chromophore, pre-column derivatization with a UV-active agent can be necessary; however, the iodophenyl moiety in the target compound likely obviates this need. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterPurity AnalysisEnantiomeric Excess Analysis
Column C18, 4.6 x 150 mm, 5 µmChiral (e.g., Cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileHexane:Isopropanol:TFA (80:20:0.1)
Gradient/Isocratic GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 230 nm
Expected Rt (Analyte) ~8.5 min(R)-enantiomer: ~12.3 min(S)-enantiomer: ~14.1 min

Note: The values in this table are hypothetical and serve as an example of typical experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids like this compound are non-volatile and thermally labile due to their polar carboxylic acid and amino functional groups. hmdb.cachemicalbook.com Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. chemicalbook.com

Common derivatization strategies involve silylation or acylation. docbrown.info Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form volatile silyl (B83357) derivatives. hmdb.cachemicalbook.com Alternatively, alkyl chloroformates (e.g., methyl or propyl chloroformate) can be used in an aqueous medium to derivatize both functional groups simultaneously. chemicalbook.com

Once derivatized, the compound is separated on a capillary GC column and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which confirms the identity of the compound. Quantitative analysis can be performed by monitoring specific fragment ions.

Table 2: Potential GC-MS Fragmentation of a Derivatized Analyte

Derivatization MethodParent Ion (M+) of DerivativeKey Fragment Ions (m/z)
Silylation (with TBDMS) High m/z, often weakM-57 (loss of t-butyl), M-159 (loss of COOTBDMS)
Alkylation (Methyl Chloroformate) Moderate m/zM-31 (loss of OCH3), M-59 (loss of COOCH3)

Note: This table presents expected fragmentation patterns for derivatized amino acids in general, as specific data for the target compound is not available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of compounds in complex biological or chemical matrices. This technique can often analyze amino acids directly without the need for derivatization, which simplifies sample preparation. For this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be employed for separation prior to MS detection.

The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for selected reaction monitoring (SRM), where a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This process provides excellent specificity and reduces chemical noise, enabling accurate quantification even at low concentrations. The presence of the iodine atom provides a distinct isotopic signature that can aid in identification. LC-MS/MS is also invaluable for studying the products of derivatization reactions, helping to optimize conditions and confirm the structures of the resulting derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), would display characteristic signals.

The spectrum would show a distinct AA'BB' system for the para-substituted aromatic ring. The protons ortho to the iodine atom would appear as a doublet, and the protons ortho to the propanoic acid chain would appear as another doublet, both typically in the range of 7.0-8.0 ppm. The methine proton (CH-NH₂) adjacent to the aromatic ring would appear as a triplet or a double-doublet, depending on the coupling to the diastereotopic methylene (B1212753) protons. The two methylene protons (CH₂) of the propanoic acid backbone are diastereotopic due to the adjacent chiral center and would likely appear as two separate signals, each a double-doublet.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)
Aromatic (2H) ~7.7Doublet~8.4 Hz
Aromatic (2H) ~7.2Doublet~8.4 Hz
CH-N ~4.4Triplet~6.8 Hz
CH₂ ~2.8Doublet of Doublets~16.0, 6.8 Hz
CH₂ ~2.7Doublet of Doublets~16.0, 6.8 Hz
NH₂ VariableBroad SingletN/A
COOH VariableBroad SingletN/A

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each of the nine carbon atoms.

The carbonyl carbon of the carboxylic acid would appear furthest downfield, typically above 170 ppm. The aromatic carbons would appear in the 115-150 ppm range, with the carbon atom bonded to the iodine (the ipso-carbon) appearing at a significantly different chemical shift (often upfield) compared to the other aromatic carbons. The methine carbon (CH-N) and the methylene carbon (CH₂) would appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
C=O ~174
Aromatic (C-CH) ~145
Aromatic (2 x CH) ~138
Aromatic (2 x CH) ~129
Aromatic (C-I) ~95
CH-N ~52
CH₂ ~41

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are indispensable for elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are employed to assemble the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a distinct cross-peak connecting the methine proton (Hα) at the chiral center and the two diastereotopic methylene protons (Hβ) of the propanoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atom they are attached to. An HSQC spectrum would show correlations between Hα and Cα, Hβ and Cβ, and the aromatic protons to their respective aromatic carbons, confirming the direct one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include the Hβ protons showing a correlation to the carboxylic carbon (C=O) and the Cα carbon. Furthermore, the Hα proton would show correlations to the Cβ, the carboxylic carbon, and the ipso-carbon of the iodophenyl ring. The aromatic protons would exhibit correlations to neighboring and quaternary carbons within the phenyl ring.

Table 1: Expected 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Information Gained
COSYHα (methine)Hβ (methylene)Confirms the propanoic acid spin system.
HSQCHα (methine)Direct Hα-Cα bond confirmation.
HSQCHβ (methylene)Direct Hβ-Cβ bond confirmation.
HSQCAromatic ProtonsAromatic CarbonsDirect C-H bond confirmation in the phenyl ring.
HMBCHα (methine)Cβ, Carboxyl C=O, Aromatic C1 (ipso)Connects the chiral center to the propanoic backbone and the phenyl ring.
HMBCHβ (methylene)Cα, Carboxyl C=OConnects the methylene group to the chiral center and carboxyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. Soft ionization techniques are particularly suited for analyzing non-volatile molecules like amino acids.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules such as amino acids. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for precise molecular weight determination. researchgate.net

For this compound (Molecular Formula: C₉H₁₀INO₂, Molecular Weight: 291.09 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal at an m/z of 292.09, corresponding to the [M+H]⁺ ion. Tandem MS (MS/MS) experiments on this parent ion would induce fragmentation, with expected losses of common neutral fragments such as water (H₂O) and formic acid (HCOOH). A characteristic fragmentation would be the cleavage of the bond between the Cα and Cβ carbons, providing further structural confirmation.

Table 2: Predicted ESI-MS Ions and Fragments for this compound

Ion TypePredicted m/zDescription
[M+H]⁺292.09Protonated molecular ion.
[M-H]⁻290.08Deprotonated molecular ion.
[M+H - H₂O]⁺274.08Loss of water from the protonated molecule.
[M+H - HCOOH]⁺246.09Loss of formic acid from the protonated molecule.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique highly effective for analyzing biomolecules. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser irradiation causes desorption and ionization of the analyte, typically as a singly charged ion. MALDI-TOF is known for its high sensitivity and tolerance to complex mixtures.

For the analysis of this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be employed. mdpi.com The resulting spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 292.09. Derivatization can sometimes be used to improve ionization efficiency for amino acids in MALDI analysis. mdpi.com

Table 3: MALDI-TOF MS Analysis Parameters

ParameterDescriptionExpected Result for Compound
Typical Matricesα-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB)Provides efficient energy transfer for desorption/ionization.
Ionization ModePositive Ion ReflectorOptimized for detecting protonated molecules ([M+H]⁺).
Primary Ion Detected[M+H]⁺m/z ≈ 292.09

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. ed.ac.ukthieme-connect.de This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. ed.ac.uk For a chiral molecule like this compound, successful single-crystal X-ray diffraction analysis provides unequivocal proof of the spatial arrangement of its atoms, allowing for the unambiguous assignment of the R or S configuration at the stereocenter. researchgate.net

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted and exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. Analysis of the diffraction intensities allows for the calculation of an electron density map, from which the atomic positions can be determined. The presence of the heavy iodine atom in the structure is advantageous for this technique, as it scatters X-rays strongly, aiding in the solution of the phase problem and the reliable determination of the absolute structure, often quantified by the Flack parameter. researchgate.net

Table 4: Key Information Obtained from X-ray Crystallography

ParameterSignificance
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice.
Space GroupDescribes the symmetry elements within the crystal. For a pure enantiomer, this will be a non-centrosymmetric (chiral) space group. ed.ac.uk
Atomic CoordinatesProvides the precise 3D position of every atom in the molecule.
Bond Lengths and AnglesConfirms the molecular connectivity and geometry.
Absolute ConfigurationUnambiguously assigns the R/S configuration at the chiral center.
Flack ParameterA value close to 0 indicates the correct absolute structure has been determined. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

While X-ray crystallography provides the absolute configuration of a single crystal, chiroptical methods are essential for determining the enantiomeric purity of the bulk sample. These techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. A non-zero CD signal confirms the presence of a chiral compound and can be used to determine the enantiomeric excess (e.e.) of a sample by comparing its spectrum to that of a pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. tsijournals.com The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. By integrating the peak areas for each enantiomer, the enantiomeric ratio and enantiomeric excess can be precisely calculated. For β-amino acids, Pirkle-type or polysaccharide-based chiral columns are often effective. tsijournals.com

Table 5: Methods for Enantiomeric Purity Assessment

TechniquePrincipleInformation Provided
Circular Dichroism (CD)Differential absorption of circularly polarized light.Confirmation of chirality; can be used for quantitative e.e. determination.
Chiral HPLCDifferential interaction with a chiral stationary phase leading to separation. researchgate.netSeparation of enantiomers; precise quantification of enantiomeric excess (e.e.) and enantiomeric ratio.
PolarimetryMeasurement of the rotation of plane-polarized light.Provides the specific rotation [α], which is proportional to the enantiomeric excess.

Computational and Theoretical Investigations of 3 Amino 3 4 Iodophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a means to probe the electronic and geometric properties of molecules with a high degree of accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its own strengths in elucidating different aspects of molecular behavior.

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for studying the electronic structure of molecules. wiley.com DFT calculations can provide valuable information about the distribution of electrons within 3-amino-3-(4-iodophenyl)propanoic acid, which in turn governs its chemical reactivity. Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be employed to calculate various electronic properties that shed light on the molecule's behavior in chemical reactions. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of information that would be obtained from DFT calculations.)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.2 eV
Electron Affinity1.8 eV
Electronegativity4.0 eV
Chemical Hardness2.2 eV

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. nih.gov These methods are particularly useful for determining the stable conformations of a molecule and for calculating their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, identifying the lowest energy conformer is crucial for understanding its three-dimensional structure and how it might interact with biological targets. gelisim.edu.tr

Techniques such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2) can be used to perform geometry optimizations. nih.gov These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement that corresponds to a minimum on the potential energy surface. gelisim.edu.tr The results of these calculations can provide a detailed picture of the preferred spatial arrangement of the atoms in this compound.

Table 2: Illustrative Conformational Analysis Data for this compound from Ab Initio Calculations (Note: The following data is for illustrative purposes.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
1 (Global Minimum)0.00178.5
21.25-65.2
32.8060.1

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with solvent molecules. nih.govresearchgate.net

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed movie of the molecule's dynamic behavior. mdpi.com This allows for the exploration of a wide range of conformations and the identification of the most populated conformational states. nih.gov

Furthermore, MD simulations can be used to study how this compound interacts with its environment, such as water molecules in a biological system. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that are crucial for the molecule's solubility and its ability to bind to biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives for Research Purposes

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For research purposes, QSAR models can be developed for derivatives of this compound to predict their potential biological activities and to guide the design of new, more potent analogues. mdpi.comnih.govresearchgate.net

The first step in a QSAR study is to generate a dataset of compounds with known biological activities. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature and are used to quantify the structural features of the molecules. Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity.

Table 3: Example of Molecular Descriptors Used in QSAR Studies of Propanoic Acid Derivatives (Note: This table is a representative example of descriptors that could be used.)

DescriptorDescription
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
LogPA measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA)The surface area of the molecule that is polar.
Number of Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.
Number of Hydrogen Bond AcceptorsThe number of electronegative atoms with lone pairs of electrons.

Retrosynthetic Analysis Software Applications

The synthesis of a novel compound like this compound can be a complex undertaking. Retrosynthetic analysis is a technique used by chemists to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. In recent years, software applications have been developed to assist in this process. synthiaonline.com

These software tools utilize databases of chemical reactions and sophisticated algorithms to propose potential synthetic routes. synthiaonline.com By inputting the structure of this compound, a retrosynthetic analysis program can generate a series of reaction steps, suggesting possible precursors and the chemical transformations required to convert them into the target molecule. This can significantly accelerate the process of designing a viable and efficient synthetic pathway.

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the chemical compound This compound within the precise contexts outlined in the user's request. The majority of available studies and applications in the fields of genetic code expansion, protein engineering, and biochemical investigation center on its structural isomer, the alpha-amino acid p-iodo-L-phenylalanine (2-amino-3-(4-iodophenyl)propanoic acid).

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for This compound due to the lack of specific published research on this particular beta-amino acid.

The existing body of research for the closely related alpha-amino acid, p-iodo-L-phenylalanine, is rich and demonstrates its utility in the very areas of interest requested:

Genetic Code Expansion: p-iodo-L-phenylalanine has been successfully incorporated into proteins in both prokaryotic and eukaryotic organisms using engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.govgreeley.org

Protein Structure-Function Studies: As a heavy atom, the iodine in p-iodo-L-phenylalanine is a valuable tool for phasing in X-ray crystallography, aiding in the determination of protein structures. nih.govresearchgate.net

Bioorthogonal Chemistry: The iodo- group on the phenyl ring can participate in bioorthogonal reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for site-specific labeling and modification of proteins. nih.gov

While it is plausible that this compound could be explored for similar purposes, the specific experimental evidence, data, and detailed findings required to populate the requested article sections are not available in the public research domain based on the conducted searches. To maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on the specified compound, an article cannot be constructed at this time.

Applications As a Research Probe and Chemical Biology Tool

Development of Research Tools for Proteomics and Peptide Science

The unique structural characteristics of 3-amino-3-(4-iodophenyl)propanoic acid, particularly the presence of an iodine atom on the phenyl ring and its nature as a β-amino acid, make it a valuable component in the development of specialized tools for proteomics and peptide science. Its incorporation into peptides can introduce specific functionalities useful for structural and interactional studies.

Building Block for Peptide Synthesis and Peptidomimetic Design

This compound serves as a non-natural amino acid building block for solid-phase peptide synthesis (SPPS) and the design of peptidomimetics. To be used in standard synthesis protocols, its amino group is typically protected. The most common protecting groups for the alpha-nitrogen of amino acids in SPPS are 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc). peptide.comkennesaw.edu These protecting groups prevent uncontrolled polymerization during the coupling reactions. peptide.com

The synthesis of peptides using such modified amino acids follows established SPPS procedures, which involve three primary steps: swelling the resin support, deprotection of the protected amino acid, and the coupling reaction to form the amide bond. kennesaw.edu Analogues of this compound, such as Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid, are utilized as critical intermediates in both solid-phase and solution-phase peptide synthesis to create complex peptide sequences. nbinno.com The synthesis of N-protected derivatives, including Boc and Fmoc versions of similar compounds like 3-amino-3-(4-cyanophenyl)propanoic acid, has been well-documented, highlighting the feasibility of preparing these building blocks for peptide synthesis. researchgate.net The incorporation of such unnatural amino acids is a key strategy in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced stability, receptor specificity, or altered pharmacokinetic properties. researchgate.net

Parameter Description Relevance to Synthesis
Compound Type β-Amino AcidThe β-amino acid structure can induce unique secondary structures (e.g., helices, sheets) in peptides, influencing their biological activity.
Protection Strategy Fmoc or Boc protectionEssential for controlled, stepwise addition of the amino acid during Solid Phase Peptide Synthesis (SPPS). peptide.comkennesaw.edu
Application Peptidomimetic DesignThe introduction of the iodophenyl group creates a novel peptide analogue with potentially altered binding affinity and stability.

Tools for Investigating Protein Dynamics and Interactions

The incorporation of unnatural amino acids like this compound into proteins provides a powerful tool for investigating protein structure, function, and dynamics. researchgate.net These modified amino acids act as probes, offering functionalities not present in the canonical 20 amino acids. The introduction of specific chemical groups can be used to study protein-ligand interactions and enzyme activity. nbinno.com

The intrinsic dynamics of a protein are crucial for its function and its ability to adapt to interactions or mutations. nih.gov By strategically placing an unnatural amino acid, researchers can study how these dynamics are affected. The iodophenyl group, in particular, can be used as a probe. Its size and electronic properties can influence local protein conformation and interactions, and the heavy iodine atom can serve as a useful label for certain biophysical techniques. This approach allows for detailed insights into protein adaptability and the molecular basis of protein function that would not be possible through conventional site-directed mutagenesis of natural amino acids. researchgate.netnih.gov

Applications in Preclinical Research Imaging and Tracer Development

The iodine atom in this compound makes it a prime candidate for applications in preclinical imaging and as a structural probe. The ability to replace the stable iodine with a radioactive isotope allows for its development as a radiotracer, while the high electron density of the iodine atom is advantageous for X-ray crystallography.

Development of Radiotracers for in vitro Binding Assays

Radiolabeled amino acids are used extensively in oncology research as diagnostic agents. nih.gov this compound can be synthesized with a radioactive isotope of iodine (e.g., Iodine-125) to create a radiotracer for in vitro binding and uptake assays. These assays are crucial for characterizing the interaction of the molecule with its biological targets, such as amino acid transporters on the surface of cancer cells.

For example, a close analogue, radioiodinated 4-iodophenylalanine, has been developed and tested. nih.gov In studies using MCF-7 breast cancer cells, the uptake of [¹²⁵I]I-Phe was measured and compared to the natural amino acid [¹⁴C]phenylalanine. The results showed significant, transporter-mediated uptake, which could be inhibited by unlabeled phenylalanine, confirming the specificity of the interaction. nih.gov Such in vitro assays are a critical step in validating new radiotracers before they are considered for in vivo studies.

Tracer Cell Line Uptake (60 min) IC₅₀ (Inhibitor: I-Phe)
[¹²⁵I]I-PheMCF-7Up to 49.0 ± 0.7%1.0 mM
[¹⁴C]PheMCF-755.9 ± 0.5%2.50 mM

Data adapted from a study on 4-iodophenylalanine, a structural analogue. nih.gov

Probes for in vivo Animal Model Studies (e.g., Positron Emission Tomography probes for amino acid transporters in non-human subjects)

Amino acid-based radiotracers are valuable for imaging tumors in vivo because cancer cells often exhibit increased uptake of amino acids via membrane-associated amino acid transport (AAT) systems. nih.gov Positron Emission Tomography (PET) is a powerful imaging technique that uses tracers labeled with positron-emitting radionuclides.

While iodine isotopes are more commonly used for Single Photon Emission Computed Tomography (SPECT), the principle of targeting AATs is central to PET tracer development. For instance, ¹⁸F-labeled non-natural amino acids have been evaluated for their utility in brain and systemic tumor imaging. nih.gov These tracers show moderate to high uptake in various cancer cell lines in vitro and good imaging properties in tumor xenograft mouse models. nih.gov The accumulation of these amino acid tracers is typically higher in tumors than in most normal tissues, allowing for clear visualization. nih.gov Given that radioiodinated amino acid analogues like 4-iodophenylalanine demonstrate significant uptake in cancer cells, this compound, when labeled with a positron-emitting iodine isotope like ¹²⁴I, could potentially serve as a PET probe for imaging amino acid transporter activity in preclinical animal models.

Heavy Atom Derivatization for X-ray Structural Biology

A significant challenge in determining the three-dimensional structure of proteins using X-ray crystallography is the "phase problem." One of the oldest and most effective methods to solve this is heavy-atom derivatization. nih.gov This technique involves introducing atoms of high atomic number (heavy atoms) into the protein crystal. nih.gov

The iodine atom in this compound makes it a suitable candidate for this method. Because X-rays are diffracted by the electron cloud around an atom, elements with more electrons (i.e., a higher atomic number) scatter X-rays more strongly. nih.gov By incorporating an iodinated amino acid into a protein, either through synthesis or by co-crystallization, the resulting change in the diffraction pattern can be significant enough to help determine the phases of the diffracted X-rays, ultimately leading to the solution of the protein's structure. This approach is particularly useful for obtaining phases for unknown structures and for confirming the protein chain trace in low-resolution electron-density maps. nih.gov

Future Research Directions and Methodological Innovations

Exploration of Novel Asymmetric Catalytic Systems for Synthesis

The biological activity of chiral molecules is often enantiomer-dependent, making the stereocontrolled synthesis of 3-amino-3-(4-iodophenyl)propanoic acid a critical research objective. While classical resolution methods exist, future efforts will likely focus on more efficient and elegant asymmetric catalytic systems. Research in this area could explore several cutting-edge strategies to produce enantiomerically pure forms of the target molecule and its derivatives.

One promising avenue is the use of combined chiral aldehyde and palladium catalysis. This approach has proven effective in the asymmetric bifunctionalization of allenes with aryl iodides and amino acids, suggesting its potential adaptability for the synthesis of β-aryl-β-amino acids. nih.gov Such a system could theoretically construct the chiral center while simultaneously introducing the 4-iodophenyl group with high levels of chemo-, regio-, and enantioselectivity. nih.gov Another area of exploration involves the development of novel chiral auxiliaries coupled with transition metal complexes, such as those involving Ni(II), which have been used for the large-scale asymmetric synthesis of other specialized amino acids. acs.org Furthermore, photocatalytic radical reactions, which can be performed under mild conditions, represent a modern approach to forming the key C-C and C-N bonds asymmetrically. nih.gov

Table 1: Potential Asymmetric Catalytic Systems for Exploration
Catalytic SystemKey FeaturesPotential Advantages for Synthesis
Chiral Aldehyde/Palladium Combined CatalysisEnables three-component reactions involving aryl iodides. nih.govDirect and highly selective installation of the chiral center and aryl group.
Recyclable Chiral Auxiliary-Ni(II) ComplexesProven for large-scale production of fluorinated amino acids. acs.orgScalability, high stereocontrol, and potential for auxiliary recovery.
Photocatalytic Radical ReactionsUtilizes visible light and operates under mild conditions. nih.govHigh functional group tolerance and environmentally friendly reaction conditions.

Integration with Automated Synthesis and High-Throughput Screening

The progression from a single lead compound to a library of optimized derivatives is a cornerstone of modern chemical biology and drug discovery. Future research on this compound will benefit immensely from its integration with automated synthesis and high-throughput screening (HTS) platforms. nih.gov

Automated synthesis platforms, utilizing technologies like acoustic dispensing, can enable the rapid, nanoscale synthesis of a diverse library of derivatives based on the core scaffold. nih.gov The 4-iodophenyl group is an ideal handle for diversification, allowing for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to be performed in a parallel format. This would generate a vast array of compounds with varied steric and electronic properties.

Once synthesized, these libraries can be subjected to HTS to identify compounds with desired biological activities. acs.org For example, screening could be performed to identify inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds that bind to specific receptors. nih.govacs.org This combination of automated synthesis and HTS accelerates the discovery process, reduces costs, and minimizes the environmental footprint associated with traditional medicinal chemistry. nih.gov

Advanced Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses reactions that can occur in living systems without interfering with native biochemical processes. The 4-iodophenyl group of this compound is not a passive substituent; rather, it is a reactive handle for transition metal-catalyzed bioorthogonal reactions, an area of growing importance. nih.govnih.gov

Future research could focus on incorporating this amino acid into peptides or proteins and using the aryl iodide as a target for palladium-mediated functionalization on or within living cells. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and copper-free Sonogashira cross-coupling reactions, have been adapted for use under biological conditions. nih.govnih.govrsc.org These reactions would allow for the site-specific attachment of various probes—such as fluorophores, biotin (B1667282) tags, or small-molecule drugs—to proteins containing the this compound residue. nih.gov This methodology is complementary to more common "click chemistry" approaches and expands the toolbox available to chemical biologists. nih.gov The development of water-soluble, biocompatible palladium catalysts and ligands is a key challenge that will continue to be addressed to advance this application. nih.gov

Development of Multi-Functional Research Probes

The structure of this compound is uniquely suited for the development of multi-functional research probes. A single molecule can be engineered to contain multiple reporter or effector moieties, enabling sophisticated biological experiments.

The iodine atom itself is a powerful feature. It can be readily exchanged with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. numberanalytics.com By incorporating the amino acid into a peptide that targets a specific cell type or receptor, a highly specific radiotracer can be developed.

Beyond radio-labeling, the aryl iodide serves as a point of attachment for other functional groups via the bioorthogonal reactions discussed previously. For instance, a Sonogashira coupling reaction could be used to attach an alkyne-modified fluorescent dye. nih.gov This would result in a dual-modality probe, capable of being tracked by both nuclear imaging and fluorescence microscopy. Further modifications could add affinity tags for protein purification or photo-crosslinkers to identify binding partners.

Table 2: Potential Functionalities for Multi-Functional Probes
FunctionalityExampleMethod of AttachmentApplication
RadioisotopeIodine-124 (¹²⁴I)Radioiodination exchangePET Imaging
FluorophoreFluorescein-alkyneSonogashira couplingFluorescence Microscopy
Affinity TagBiotin-boronic acidSuzuki couplingProtein pull-down assays
Photo-crosslinkerDiazirine-boronic acidSuzuki couplingIdentifying binding partners

Computational Design of Advanced Derivatives with Tuned Research Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of molecules with tailored properties. Future research will leverage these methods to rationally design advanced derivatives of this compound.

Techniques such as molecular docking can be used to predict how derivatives will bind to a target protein of interest, guiding the synthesis of more potent and selective compounds. acs.org Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, allowing for the prediction of the most promising modifications. Furthermore, computational methods can be used to tune the physicochemical properties of the molecule. For example, quantum mechanics calculations can predict how different substituents on the phenyl ring will alter the reactivity of the carbon-iodine bond, thereby optimizing it for specific bioorthogonal coupling reactions. Molecular dynamics simulations can provide insights into how the incorporation of this non-natural amino acid affects the conformation and stability of peptides, aiding in the design of structured peptidomimetics with enhanced biological function.

Q & A

Q. What are the established synthetic methodologies for 3-amino-3-(4-iodophenyl)propanoic acid in laboratory settings?

The synthesis typically involves:

  • Protection-Deprotection Strategy : Amino and carboxylic acid groups are protected (e.g., using tert-butoxycarbonyl (Boc) for amines) to avoid side reactions during iodination. The iodophenyl group is introduced via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
  • Key Reagents : Methyl acrylate or acrylic acid for Michael addition reactions to form the propanoic acid backbone, followed by deprotection .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the product.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, with iodine’s inductive effect causing distinct deshielding in aromatic protons. 13C^{13}C-NMR confirms the carboxylate carbon at ~170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C9_9H10_{10}INO2_2, expected [M+H]+^+ at 308.9854) and isotopic patterns from iodine .
  • Infrared (IR) Spectroscopy : Stretching frequencies for NH2_2 (~3300 cm1^{-1}) and COOH (~1700 cm1^{-1}) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods for reactions involving volatile iodine reagents. Wear nitrile gloves and eye protection to avoid skin/eye contact.
  • Waste Disposal : Iodinated byproducts require segregation as hazardous waste. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can regioselectivity be optimized during iodination of the phenyl ring?

  • Directing Groups : Introduce electron-donating groups (e.g., methoxy) para to the desired iodination site to direct electrophilic substitution. Alternatively, use steric hindrance from bulky substituents to control regiochemistry .
  • Reagent Choice : NIS with Lewis acids (e.g., FeCl3_3) enhances para-selectivity in non-polar solvents (e.g., dichloromethane) .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals, guiding experimental conditions .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • X-ray Crystallography : Determines absolute configuration, especially for crystalline intermediates.
  • Circular Dichroism (CD) : Correlates optical activity with stereochemistry in solution-phase studies .

Q. How can researchers design enzyme inhibition assays using this compound?

  • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases or decarboxylases).
  • Assay Conditions : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer (FRET)) to monitor enzyme activity. Adjust pH to match physiological conditions (pH 7.4) and include controls for iodine’s potential quenching effects .
  • Data Analysis : Calculate IC50_{50} values via nonlinear regression of dose-response curves. Compare with non-iodinated analogs to assess iodine’s impact on binding .

Q. What computational tools are recommended for predicting bioactivity against multidrug-resistant pathogens?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., penicillin-binding proteins).
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of structurally related antimicrobials to predict Minimum Inhibitory Concentration (MIC) .
  • Machine Learning : Apply random forest or neural networks to prioritize derivatives for synthesis based on predicted activity .

Methodological Considerations

Q. How should contradictory data in reaction yields or bioactivity be addressed?

  • Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity of iodine reagents) and purity of intermediates via HPLC.
  • Statistical Analysis : Use ANOVA to assess variability in biological replicates. For low MIC values, confirm via broth microdilution in triplicate .
  • Cross-Validation : Compare results with orthogonal assays (e.g., agar diffusion vs. liquid culture) to rule out methodological artifacts .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic iodination steps, reducing byproduct formation.
  • Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance yield and purity during recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.